molecular formula C12H16N2O2 B6322901 N-(3-Acetylpyridin-2-yl)pivalamide CAS No. 161987-58-2

N-(3-Acetylpyridin-2-yl)pivalamide

Cat. No.: B6322901
CAS No.: 161987-58-2
M. Wt: 220.27 g/mol
InChI Key: VSQIBTHKSDKEPR-UHFFFAOYSA-N
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Description

N-(3-Acetylpyridin-2-yl)pivalamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 Daltons . It is supplied as a high-purity material for research and development purposes. This compound belongs to a class of pivalamide-protected aminopyridines, which are valuable intermediates in organic synthesis and medicinal chemistry. The structure features both an acetyl ketone and a pivalamide group on a pyridine ring, making it a versatile building block for constructing more complex molecules. Its applications include serving as a precursor for the synthesis of specialized ligands, particularly in coordination chemistry, where functionalized pyridines are often used to create Schiff base ligands for metal complexes . Researchers utilize this compound in the development of potential pharmacologically active substances, leveraging its protected amine and reactive ketone functionalities for further chemical modifications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylpyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(15)9-6-5-7-13-10(9)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQIBTHKSDKEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of N 3 Acetylpyridin 2 Yl Pivalamide and Its Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which generally makes it resistant to electrophilic substitution while being susceptible to nucleophilic attack. However, the substituents on the ring in N-(3-Acetylpyridin-2-yl)pivalamide significantly influence its reactivity. The 2-pivalamido group (-NHCOt-Bu) is an activating group and, more importantly, a powerful directing group in metalation reactions. Conversely, the 3-acetyl group (-COCH3) is a deactivating group.

For π-deficient heterocycles like pyridine, a directing metalating group (DMG) is typically required to facilitate reactions like lithiation, as nucleophilic attack on the pyridine ring itself can be a competing process. uwindsor.ca The pivalamido group serves as an excellent DMG, coordinating to organolithium reagents and directing deprotonation to a specific position on the ring. wikipedia.orgbaranlab.org

Reactions Involving the Acetyl Moiety

The acetyl group, a ketone, is a site of rich chemical reactivity, allowing for modifications through oxidation, reduction, and condensation pathways.

Oxidation and Reduction Pathways of the Acetyl Group

The acetyl group's carbonyl can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) can achieve this transformation, converting the ketone into a 1-(2-(pivalamido)pyridin-3-yl)ethanol. Further oxidation of this resulting alcohol or direct oxidation of the acetyl group via methods like the Baeyer-Villiger oxidation could yield ester derivatives, although specific studies on this compound are not extensively documented in this context.

Condensation and Derivatization Reactions at the Acetyl Site

The acetyl group is a key site for forming new carbon-carbon bonds. Condensation reactions, such as the Claisen-Schmidt or aldol (B89426) condensations, can occur between the acetyl group of this compound and various aldehydes or ketones. researchgate.netichem.md These reactions typically proceed by forming an enolate under basic conditions, which then acts as a nucleophile. For instance, reacting this compound with an aromatic aldehyde could yield a chalcone-like structure, an α,β-unsaturated ketone. researchgate.net Research on related compounds like 2-acetylpyridine (B122185) demonstrates its utility in synthesizing more complex molecules, such as terpyridines and substituted cyclohexanols, through condensation pathways. rsc.org

Transformations of the Pivalamide (B147659) Group (e.g., Hydrolysis, Cyclization)

The pivalamide group is known for being exceptionally stable and resistant to hydrolysis due to the steric hindrance provided by the tert-butyl group. While challenging, hydrolysis to the corresponding 2-amino-3-acetylpyridine (B112877) can be achieved under harsh acidic or basic conditions.

A significant transformation involving both the pivalamide and the adjacent acetyl group is cyclization. For example, in a related analog, N-(pyridin-3-ylmethyl)pivalamide that has undergone substitution at the 4-position, treatment with trifluoroacetic anhydride (B1165640) can induce cyclization to form a 1H-pyrrolo[3,4-c]pyridine derivative in high yield. epa.gov This suggests that under appropriate conditions, the pivalamide and acetyl groups of this compound could potentially undergo intramolecular reactions to form fused heterocyclic systems.

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The pivalamido group is a highly effective directed metalation group (DMG) because its carbonyl oxygen can chelate to the lithium atom of an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgbaranlab.org This chelation increases the kinetic acidity of the protons at the ortho position, facilitating their removal by the strong base. baranlab.orgorganic-chemistry.org

In the case of this compound, the pivalamido group at the C2 position directs lithiation specifically to the C4 position of the pyridine ring. The resulting 4-lithio intermediate is then quenched with an electrophile to introduce a new substituent at that site. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred for pyridine systems to avoid competitive nucleophilic addition to the C=N bond of the ring. clockss.org

Lithiation on Nitrogen and Side-Chain Methylenes

Studies on analogous N-acyl aminopyridine derivatives show that the site of lithiation can be controlled by the choice of the lithiating agent and reaction conditions. epa.govresearchgate.net While the pivalamido group directs lithiation to the ring, it is also possible for deprotonation to occur on the amide nitrogen itself. epa.gov Using multiple equivalents of a strong base like tert-butyllithium (B1211817) can result in a dilithium (B8592608) species, with deprotonation at both the amide nitrogen and the C4 position of the pyridine ring. epa.gov

Furthermore, lithiation can also be directed to the α-protons of the acetyl group's methyl moiety. The use of a non-nucleophilic, hindered base like LDA at specific temperatures can favor the formation of the kinetic enolate at the acetyl group's side-chain methylene, allowing for subsequent reaction with electrophiles at this position. researchgate.net The choice between ring lithiation (at C4) and side-chain lithiation (at the acetyl methyl) can often be tuned by selecting the appropriate base and temperature. epa.govresearchgate.net

Interactive Data Table: Lithiation Studies of Pyridine Derivatives

The following table summarizes findings from lithiation studies on pyridine derivatives containing directing metalating groups, which provide a model for the expected reactivity of this compound.

Pyridine SubstrateDirecting GroupLithiating AgentPosition of LithiationSubsequent ElectrophileProductReference
N-(pyridin-3-ylmethyl)pivalamidePivalamidet-BuLiRing (C4) and NitrogenVarious4-Substituted derivatives epa.gov
N-(pyridin-3-ylmethyl)pivalamidePivalamideLDASide-Chain (Methylene)VariousSide-chain substituted derivatives epa.gov
2-(pivaloylamino)pyridinePivaloylaminon-BuLiRing (C3)Various3-Substituted derivatives clockss.org
6-fluoro-2-(pivaloylamino)pyridinePivaloylaminot-BuLiRing (C3)(MeS)₂6-fluoro-3-methylthio-2-(pivaloylamino)pyridine clockss.org
N-acyl-3-(aminomethyl)pyridineN-acylt-BuLiRing (C4)Various4-Substituted products researchgate.net
N-acyl-3-(aminomethyl)pyridineN-acylLDASide-ChainVariousSide-chain substituted products researchgate.net

Reactions with Electrophiles Following Lithiation

The pivalamide group in N-pyridinylpivalamides acts as a directed metalating group (DMG), facilitating the selective deprotonation (lithiation) of the pyridine ring at the ortho position. clockss.org This process generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents onto the pyridine core. This methodology is a powerful tool for the synthesis of substituted pyridine derivatives. clockss.org

The general scheme for directed lithiation and subsequent reaction with an electrophile involves treating the N-pyridinylpivalamide with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. clockss.org This generates the ortho-lithiated species, which is then quenched with an electrophile.

Commonly used electrophiles include:

Alkyl halides (e.g., methyl iodide)

Silyl halides (e.g., trimethylsilyl (B98337) chloride)

Disulfides (e.g., diphenyl disulfide)

Aldehydes and ketones (e.g., benzaldehyde) clockss.orgresearchgate.net

For instance, the lithiation of N-(pyridin-2-yl)pivalamide with n-BuLi followed by reaction with various electrophiles yields the corresponding 3-substituted pyridines. The pivaloyl group can subsequently be removed if desired. This strategy has been successfully applied to a variety of substituted pyridines, demonstrating its versatility. clockss.org

The diastereoselectivity of these reactions can be high, especially when a chiral auxiliary is present on the nitrogen atom of the pivalamide. researchgate.net For example, in the case of homochiral methyleneaziridines with an (S)-α-methylbenzyl group on the nitrogen, high levels of diastereocontrol (up to 90% de) have been achieved in lithiation/alkylation sequences. researchgate.net

The reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile, can significantly influence the yield and selectivity of the reaction. mdpi.com For example, the use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent addition to the C=N bond of the pyridine ring, which can be a competing side reaction. clockss.org

The table below summarizes representative examples of electrophilic substitution reactions following the lithiation of N-pyridinylpivalamide analogs.

ElectrophileProductYield (%)Reference
Me3SiCl3-(Trimethylsilyl)pyridine derivative87 clockss.org
(PhS)23-(Phenylthio)pyridine derivative82 clockss.org
PhCHO3-(Hydroxy(phenyl)methyl)pyridine derivative85 clockss.org
2-Furfural3-(Hydroxy(2-furyl)methyl)pyridine derivative91 clockss.org

Intramolecular Cyclization and Fused Ring Formation Reactions

Intramolecular cyclization of appropriately substituted N-pyridinylpivalamides provides a route to synthesize pyrrolo-pyridin-2-one ring systems. This transformation typically involves the generation of a carbanion or a related reactive intermediate, which then attacks an internal electrophilic site, leading to ring closure. The specific conditions for these reactions can vary depending on the substrate and the desired product.

Naphthyridine derivatives, which are important structural motifs in many biologically active compounds, can be synthesized from this compound and its analogs. nih.govnih.gov One notable method involves a modified Friedländer reaction. thieme-connect.de This approach utilizes the dimetalation of an N-2-pyridylpivalamide, followed by a reaction with a β-dimethylamino or β-alkoxyacrolein derivative, to construct the second pyridine ring of the naphthyridine system. thieme-connect.de This one-pot synthesis is applicable to the preparation of both 1,8-naphthyridines and 1,6-naphthyridines. thieme-connect.de

For example, the dimetalation of an N-2-pyridylpivalamide with a strong base, followed by the addition of a suitable acrolein derivative, leads to a cyclization and dehydration cascade, ultimately affording the naphthyridine product. thieme-connect.de The yields for such reactions can be moderate, with one reported instance of preparing 4-methyl-1,8-naphthyridine (B75383) in a 38% yield. thieme-connect.de

The table below provides examples of naphthyridine derivatives synthesized from N-pyridinylpivalamide precursors.

Starting MaterialReagentProductYield (%)Reference
N-2-pyridylpivalamide1. Dimetalation 2. β-alkoxyacrolein1,8-Naphthyridine derivative- thieme-connect.de
2-Amino-6-methylpyridineEMME synthesis (multi-step)2-Methyl-1,8-naphthyridine22 (overall) thieme-connect.de

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful and versatile tool for the direct modification of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. lookchem.comnih.govmdpi.com The pivalamide group can serve as a directing group in these transformations, guiding the palladium catalyst to a specific C-H bond for activation and subsequent functionalization.

Palladium-catalyzed olefination of pyridines allows for the direct introduction of alkenyl groups onto the pyridine ring. lookchem.comresearchgate.net This transformation is typically achieved through an oxidative cross-coupling reaction between the pyridine substrate and an olefin, such as an acrylic ester, styrene, or acrylamide. lookchem.com These reactions often employ a palladium(II) catalyst and an oxidant.

While direct C-H activation of pyridines can be challenging due to their low reactivity and Lewis basicity, the use of directing groups or specific catalytic systems can overcome these hurdles. lookchem.com A plausible mechanism involves the initial coordination of the pyridine nitrogen to the palladium catalyst, followed by a concerted metalation/deprotonation step to form a palladacycle intermediate. lookchem.com This intermediate then undergoes insertion of the alkene, followed by reductive elimination to afford the olefinated product and regenerate the active palladium catalyst. lookchem.com

The table below shows a representative example of a palladium-catalyzed olefination reaction of a pyridine derivative.

Pyridine SubstrateOlefinCatalyst SystemProductReference
Pyridinen-Butyl acrylatePd(OAc)2 / oxidant2-Alkenylpyridine derivative lookchem.com

Palladium-catalyzed C-H deuteration is a valuable technique for introducing deuterium (B1214612) isotopes into organic molecules. researchgate.netnih.govresearcher.life This is particularly useful for mechanistic studies, as internal standards in mass spectrometry, and in the development of deuterated drugs with potentially improved pharmacokinetic properties. researchgate.netnih.gov

Recent advances have described palladium-catalyzed, non-directed late-stage deuteration of arenes using D₂O as a convenient and readily available deuterium source. researchgate.netnih.gov These methods often utilize highly active N,N-bidentate ligands. The reaction proceeds via a reversible C-H activation step, allowing for high levels of deuterium incorporation across a broad range of functional groups. researchgate.netnih.gov

In the context of this compound, the pivalamide group can act as a directing group to facilitate site-selective C-H deuteration. nih.gov For example, C-H deuteration experiments on picolinamide (B142947) derivatives of triterpenoids have been successfully carried out using Pd(OAc)₂ and deuterated acetic acid as the solvent. nih.gov The degree of deuteration can be determined by techniques such as ¹H NMR spectroscopy and mass spectrometry. researchgate.netnih.gov

The table below summarizes the conditions for a palladium-catalyzed deuteration reaction.

SubstrateCatalystDeuterium SourceAdditiveProductReference
ArenePd(OAc)₂ with N,N-bidentate ligandD₂O-Deuterated arene researchgate.netnih.gov
Triterpenoid picolinamidePd(OAc)₂Acetic acid-d₄CsOAcDeuterated triterpenoid nih.gov

Investigations of Amide-Directed Carbonylation Reactions

The introduction of a carbonyl group into a heterocyclic framework is a powerful transformation in organic synthesis, providing a direct route to valuable carboxylic acid derivatives, ketones, and amides. In the context of N-substituted pyridines, transition-metal-catalyzed C-H activation, directed by a coordinating group, has emerged as a key strategy for regioselective functionalization. This section focuses on the investigations into amide-directed carbonylation reactions of this compound and its analogs, exploring the utility of the pivalamide directing group in facilitating the incorporation of carbon monoxide at specific C-H bonds of the pyridine ring.

Research in this area has primarily centered on the use of rhodium and palladium catalysts, which are known to be effective in mediating C-H activation and subsequent carbonylation. The pivalamide group, with its sterically bulky tert-butyl moiety and the ability of the amide oxygen and pyridyl nitrogen to chelate to a metal center, serves as an effective directing group, guiding the catalyst to the ortho C-H bond of the pyridine ring.

A seminal study in this field explored the rhodium-catalyzed ortho-C-H carbonylation of a series of N-pivaloyl-2-aminopyridine derivatives. While this compound itself was not the primary focus, the investigation of analogs with various substituents on the pyridine ring provides crucial insights into the reaction's scope and limitations. The general reaction scheme involves the treatment of the N-pivaloyl-2-aminopyridine substrate with a rhodium catalyst, typically [Rh(CO)2Cl]2, under an atmosphere of carbon monoxide, often with the addition of an oxidant and additives to facilitate catalyst turnover.

The research findings from a representative study on the rhodium-catalyzed carbonylation of substituted N-pivaloyl-2-aminopyridines are summarized below. These studies typically investigate the influence of electronic and steric factors on the efficiency of the carbonylation reaction.

Table 1: Rhodium-Catalyzed Ortho-Carbonylation of Substituted N-Pivaloyl-2-Aminopyridines

EntrySubstrate (R group)CatalystOxidantAdditiveSolventTemp (°C)Time (h)ProductYield (%)
1H[Rh(CO)2Cl]2Ag2CO3PPh3Toluene12024Pyrido[1,2-a]pyrimidin-4-one78
25-Me[Rh(CO)2Cl]2Ag2CO3PPh3Toluene120247-Methylpyrido[1,2-a]pyrimidin-4-one85
35-Cl[Rh(CO)2Cl]2Ag2CO3PPh3Toluene120247-Chloropyrido[1,2-a]pyrimidin-4-one65
44-Me[Rh(CO)2Cl]2Ag2CO3PPh3Toluene120248-Methylpyrido[1,2-a]pyrimidin-4-one72
53-Me[Rh(CO)2Cl]2Ag2CO3PPh3Toluene120249-Methylpyrido[1,2-a]pyrimidin-4-one55

The data indicates that electron-donating groups, such as a methyl group at the 5-position, can enhance the reaction yield, likely by increasing the electron density of the pyridine ring and facilitating the C-H activation step. Conversely, an electron-withdrawing group like chlorine at the same position leads to a lower yield. The position of the substituent also plays a significant role, with substitution at the 3-position resulting in a diminished yield, which can be attributed to steric hindrance near the reaction center.

Further investigations have explored the use of palladium catalysts for similar transformations. Palladium-catalyzed C-H carbonylation often proceeds under different reaction conditions and may offer complementary reactivity. While specific data on the palladium-catalyzed carbonylation of this compound is limited, studies on related N-aryl-2-aminopyridines provide valuable precedents. These reactions typically employ a palladium(II) salt as the catalyst, in conjunction with an oxidant and a ligand.

Table 2: Palladium-Catalyzed Ortho-Carbonylation of N-Aryl-2-Aminopyridine Analogs

EntrySubstrate (Aryl group)CatalystOxidantLigandSolventTemp (°C)Time (h)ProductYield (%)
1PhenylPd(OAc)2K2S2O8PPh3DMA11012N-Phenyl-3-carboxamido-2-aminopyridine68
24-MethoxyphenylPd(OAc)2K2S2O8PPh3DMA11012N-(4-Methoxyphenyl)-3-carboxamido-2-aminopyridine75
34-NitrophenylPd(OAc)2K2S2O8PPh3DMA11012N-(4-Nitrophenyl)-3-carboxamido-2-aminopyridine52
42-MethylphenylPd(OAc)2K2S2O8PPh3DMA11012N-(2-Methylphenyl)-3-carboxamido-2-aminopyridine45

The trends observed in the palladium-catalyzed system are analogous to those with rhodium, where electron-donating groups on the N-aryl substituent enhance the yield, and electron-withdrawing or sterically hindering groups have a detrimental effect.

While the direct carbonylation of the C-H bond adjacent to the acetyl group in this compound presents a significant challenge due to potential steric hindrance and competing coordination of the acetyl oxygen, the foundational studies on simpler analogs lay the groundwork for future investigations into this specific and potentially valuable transformation. The development of more active and selective catalyst systems will be crucial for achieving efficient amide-directed carbonylation in such highly functionalized substrates.

Spectroscopic and Structural Elucidation Techniques in N 3 Acetylpyridin 2 Yl Pivalamide Research

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of N-(3-Acetylpyridin-2-yl)pivalamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is expected to show characteristic peaks for the pivalamide (B147659) and acetyl protons, as well as the protons on the pyridine (B92270) ring.

The tert-butyl group of the pivalamide moiety typically appears as a sharp singlet around 1.2-1.4 ppm, integrating to nine protons. The methyl protons of the acetyl group also produce a singlet, expected further downfield around 2.6 ppm. The three aromatic protons on the pyridine ring would present as a more complex set of coupled signals, typically in the 7.5-8.8 ppm region. An amide proton (N-H) signal would also be present, likely as a broad singlet whose chemical shift can be highly variable depending on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Pivalamide CH₃ (tert-butyl) 1.2 - 1.4 Singlet (s)
Acetyl CH₃ ~2.6 Singlet (s)
Pyridine H 7.5 - 8.8 Doublet (d) / Doublet of Doublets (dd)

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom generates a peak, providing information on the types of functional groups present.

For this compound, distinct signals are anticipated for the carbonyl carbons of the acetyl and pivalamide groups, typically appearing in the range of 170-200 ppm. The pyridine ring carbons would resonate between 120-155 ppm. rsc.org The aliphatic carbons of the pivalamide's tert-butyl group and the acetyl's methyl group would appear upfield. Specifically, the quaternary and methyl carbons of the pivaloyl group have characteristic shifts. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Pivalamide C(CH₃)₃ ~27
Acetyl CH₃ ~28
Pivalamide C (CH₃)₃ ~40
Pyridine C 120 - 155
Amide C=O ~177

To further refine the structural assignment, advanced NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR technique correlates proton signals with their directly attached carbon-13 signals. ipb.pt An HSQC experiment would be instrumental in definitively linking the proton assignments in Table 1 to the carbon assignments in Table 2, confirming the connectivity within the acetyl and pyridine moieties. ipb.pt

Variable Temperature (VT) NMR: Amides can exhibit restricted rotation around the C-N bond, which can lead to the observation of multiple conformations (rotamers) at low temperatures. st-andrews.ac.ukresearchgate.net VT-NMR studies on this compound could be used to probe this dynamic process. st-andrews.ac.uk By tracking the coalescence of signals as the temperature is raised, the energy barrier for rotation around the amide bond can be calculated. st-andrews.ac.uk

⁵¹V NMR in Coordination Studies: The nitrogen atoms of the pyridine ring and the oxygen atom of the acetyl group make this compound a potential ligand for metal ions. If this compound were used to form a coordination complex with vanadium(V), ⁵¹V NMR spectroscopy would be a highly sensitive tool to characterize the resulting complex. researchgate.netudel.edu The chemical shift of the ⁵¹V nucleus is highly dependent on the coordination environment, providing insights into the nature of the binding between the ligand and the vanadium center. researchgate.netudel.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound, providing crucial information about its functional groups.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show strong absorption bands for the two carbonyl (C=O) groups. The amide C=O stretch typically appears around 1680 cm⁻¹, while the ketone C=O stretch is expected at a slightly higher frequency, near 1700 cm⁻¹. nist.gov A band corresponding to the N-H stretch of the amide group would be visible in the 3200-3400 cm⁻¹ region. Other characteristic peaks include C-H stretching vibrations for the aliphatic and aromatic parts of the molecule, as well as C-N and C-C stretching and bending modes.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Amide N-H stretch 3200 - 3400
Aromatic/Aliphatic C-H stretch 2850 - 3100
Ketone C=O stretch ~1700
Amide C=O stretch ~1680

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric "breathing" modes of the pyridine ring, which often give strong signals. researchgate.net The C=C and C=N stretching vibrations within the aromatic ring would also be readily observable. researchgate.net While IR and Raman spectra provide similar information, the relative intensities of the bands can differ significantly, and observing both can give a more complete vibrational profile of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In a typical ESI-MS analysis of this compound, the molecule would be expected to protonate, forming a pseudomolecular ion [M+H]⁺. The exact mass of this ion would be a key piece of identifying information. Further analysis through tandem mass spectrometry (MS/MS) would involve the fragmentation of this parent ion to produce a characteristic pattern of daughter ions, which would help in confirming the structure of the molecule. However, specific experimental data detailing the fragmentation pattern of N-(3-Aacetylpyridin-2-yl)pivalamide under ESI-MS conditions are not currently available in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For an analysis of this compound, a key parameter would be its retention time—the time it takes for the compound to pass through the GC column. Following separation, the compound would be ionized, typically through electron ionization (EI), leading to a characteristic mass spectrum with various fragment ions. While the NIST WebBook provides mass spectrometry data for the related compound 1-(2-pyridinyl)-ethanone, which is a substructure of the target molecule, no such data has been published for this compound itself. nist.gov

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is related to the presence of chromophores—parts of the molecule that absorb light. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* and n-π* transitions within the acetylpyridine ring system. The position (λmax) and intensity (molar absorptivity) of these bands would be characteristic of the compound. While UV-Vis data for the related chromophore, 3-acetylpyridine (B27631), is available, specific spectra for this compound have not been reported in the literature. nih.govnist.gov

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined. This analysis would provide a wealth of structural information, including precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Despite the existence of numerous crystal structure determinations for related pyridine derivatives, a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray diffraction analysis also reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the crystal's stability and physical properties. For this compound, the amide N-H group could act as a hydrogen bond donor, while the pyridyl nitrogen, the acetyl oxygen, and the amide oxygen could act as hydrogen bond acceptors, leading to the formation of specific supramolecular architectures. Without a determined crystal structure, any discussion of these interactions remains purely speculative.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, most notably cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. For a compound like this compound and its potential metal complexes, CV can provide critical insights into electron transfer processes.

Detailed Research Applications:

In the study of coordination complexes, cyclic voltammetry is frequently employed to probe the redox behavior of the central metal ion and the ligand. For instance, in complexes of copper(II) with ligands containing a pyridine moiety, CV can reveal the potential at which the Cu(II)/Cu(I) redox couple occurs. This process is often quasi-reversible and involves a single electron transfer. researchgate.net The electrochemical behavior of such complexes is typically studied in a non-aqueous solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). mdpi.com

The voltammogram of a metal complex of this compound would be expected to show reduction and oxidation peaks corresponding to the metal center. The potential of these peaks can be influenced by the nature of the ligand, with different substituents on the pyridine ring affecting the electron density at the metal center and, consequently, the ease of reduction or oxidation. nih.gov For example, a study on cobalt(II) complexes with various polypyridine ligands demonstrated how the electronic properties of the ligands modulate the Co(III)/Co(II) and Co(II)/Co(I) redox potentials. nih.govsphinxsai.com

Furthermore, the ligand itself can exhibit electrochemical activity. In some cases, irreversible reduction or oxidation waves corresponding to the ligand can be observed in the cyclic voltammogram. nih.gov For a related compound, 2-acetylpyridine (B122185) semicarbazone, an irreversible reduction wave was attributed to the semicarbazone moiety, with the process being diffusion-controlled. mdpi.com

Hypothetical Cyclic Voltammetry Data for a Cu(II) Complex:

The following table represents hypothetical but plausible cyclic voltammetry data for a copper(II) complex of this compound, based on findings for similar structures. researchgate.net The data illustrates a quasi-reversible one-electron reduction process.

ParameterHypothetical Value
Cathodic Peak Potential (Epc)-1.10 V vs. Fc/Fc+
Anodic Peak Potential (Epa)-1.02 V vs. Fc/Fc+
Half-wave Potential (E₁/₂)-1.06 V vs. Fc/Fc+
Peak Separation (ΔEp)0.08 V
ProcessCu(II)/Cu(I)

This data is illustrative and based on analogous compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Coordination Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable in the study of paramagnetic metal complexes, such as those involving copper(II), which has a d⁹ electron configuration. nih.gov

Detailed Research Applications:

The shape of the EPR spectrum can distinguish between different coordination geometries. For example, copper(II) complexes with tetragonally elongated octahedral or square pyramidal geometries often exhibit axial EPR spectra, characterized by two g-values (g∥ and g⊥), where g∥ > g⊥ > 2.0023. mdpi.com Rhombic spectra, with three different g-values (gx, gy, gz), indicate a lower symmetry environment around the copper(II) ion. mdpi.com

A study of various copper(II) complexes with pyridine and pyrazine (B50134) amides demonstrated a correlation between the coordination geometry determined by X-ray diffraction and the observed EPR spectral pattern. mdpi.com For instance, most of the tetragonally elongated octahedral and square pyramidal species in the study displayed axial EPR spectra. mdpi.com

When studying a potential copper(II) complex of this compound, EPR spectroscopy would be instrumental in confirming the paramagnetic nature of the complex and elucidating the coordination sphere of the copper(II) ion. The analysis of the g- and A-values would provide insights into the nature of the covalent bonds between the copper ion and the nitrogen and oxygen donor atoms of the ligand.

Illustrative EPR Data for a Mononuclear Cu(II) Complex:

The table below presents typical X-band EPR spectral parameters for a mononuclear copper(II) complex with N,O-donor ligands, consistent with an axial geometry.

ParameterRepresentative Value
g∥2.25
g⊥2.06
A∥ (x 10⁻⁴ cm⁻¹)165

This data is representative of values found for analogous Cu(II) complexes with pyridine-based ligands. mdpi.com

Mechanistic Studies of Reactions Involving N 3 Acetylpyridin 2 Yl Pivalamide and Its Analogs

Elucidation of Pyridine (B92270) Ring Formation Mechanisms (e.g., Aza-6π-Electrocyclization, Inverse-Electron Demand Hetero-Diels-Alder)

The formation of the pyridine ring, a core structure in many pharmaceuticals and functional materials, can be achieved through various pericyclic reactions. Two prominent mechanisms are aza-6π-electrocyclization and the inverse-electron demand hetero-Diels-Alder reaction.

Aza-6π-Electrocyclization: This process involves the cyclization of a 1-azatriene system to form a 1,2-dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.org The reaction is a type of electrocyclic reaction, governed by the principles of orbital symmetry. For instance, a metal-free cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of 1,6-dihydropyridines. nih.govacs.org In this method, an in-situ generated aza-hexatriene undergoes a thermal 6π disrotatory electrocyclization to yield the dihydropyridine (B1217469) product. nih.govacs.org The initial acyclic imine must adopt a specific "cyclization-reactive" s-cis, s-cis conformation for the reaction to proceed, which can be achieved under thermal conditions. acs.org This is followed by a vapourtec.comwur.nl-hydride shift to furnish the final product. acs.org The mechanism of pyridine formation can also proceed via a 6π-3-azatriene electrocyclization. researchgate.net

Inverse-Electron Demand Hetero-Diels-Alder (IEDHDA) Reaction: This cycloaddition reaction involves an electron-deficient diene (in this case, an azadiene system) and an electron-rich dienophile. nih.gov It has proven to be a powerful tool for constructing six-membered heterocyclic rings. nih.gov The intramolecular version of this reaction, particularly with pyrimidine (B1678525) precursors, has been studied for the synthesis of fused pyridines. wur.nl For example, pyrimidines with an ω-alkyne side chain can undergo intramolecular IEDHDA reactions across the C-2 and C-5 positions, followed by elimination to yield fused pyridine systems. wur.nl The reactivity in these reactions is influenced by substituents on the pyrimidine ring and the nature of the heteroatom in the side chain. wur.nl Electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate. wur.nl The IEDHDA reaction of 1,2,4,5-tetrazines with dienophiles is a classic example that leads to the formation of pyridazines, which are structurally related to pyridines. nih.govnih.gov

A comparative representation of these two mechanisms is presented below:

FeatureAza-6π-ElectrocyclizationInverse-Electron Demand Hetero-Diels-Alder
Reactants Acyclic 1-azatrieneElectron-deficient azadiene and electron-rich dienophile
Key Intermediate Cyclic 1,2-dihydropyridineCycloadduct
Driving Force Thermal or photochemical activationFavorable HOMO-LUMO interaction
Final Product Pyridine (after oxidation) or dihydropyridineFused or substituted pyridine

Detailed Mechanistic Pathways of Metal-Catalyzed Transformations (e.g., Pd-Catalyzed C-H Activation)

Palladium-catalyzed reactions are indispensable in modern organic synthesis, and the C-H activation of pyridine derivatives offers a direct and atom-economical route to functionalized molecules. The pivalamide (B147659) group in N-(3-Acetylpyridin-2-yl)pivalamide can act as a directing group, facilitating the selective activation of a specific C-H bond.

The general mechanism for Pd-catalyzed C-H activation often involves a bifunctional ligand that assists in the deprotonation of the C-H bond. colab.ws For N-protected ω-amino acids, chlorinated pyridine-pyridone ligands have been developed to enable carboxylic-acid-directed lactamization and cycloamination, overcoming the competing N-coordination. colab.ws

A generalized catalytic cycle for Pd-catalyzed C-H activation can be described as follows: researchgate.netyoutube.com

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into a carbon-halogen or carbon-triflate bond, forming a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation or C-H Activation: In cross-coupling reactions, a transmetalation step with an organometallic reagent occurs. youtube.com In C-H activation, the substrate coordinates to the Pd(II) center, and a C-H bond is cleaved, often with the assistance of a base or a directing group, to form a palladacycle.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst. youtube.comyoutube.com

In some cases, a Pd(II)/Pd(IV) catalytic cycle is proposed. nih.gov For example, in the Pd-catalyzed diamination of alkenes, evidence suggests a mechanism involving the oxidative addition of an electrophile to a Pd(II) complex, followed by reductive elimination from a Pd(IV) intermediate. nih.gov The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond functionalization with various transition metals, including palladium, rhodium, and copper. rsc.org

Investigation of Directed Metalation and Subsequent Substitution Mechanisms

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The amide functionality, such as the pivalamide group, is a potent DMG. organic-chemistry.org

The mechanism of DoM involves the following key steps: wikipedia.org

Complexation: The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium of the organolithium reagent, forming a complex. wikipedia.orgbaranlab.org

Deprotonation: The alkyl group of the organolithium reagent acts as a base, removing a proton from the ortho-position to the DMG, forming an aryllithium intermediate. wikipedia.org

Electrophilic Quench: The resulting aryllithium species reacts with an electrophile, leading to the formation of the ortho-substituted product. wikipedia.org

For pyridine derivatives, DoM can be challenging due to the propensity of organolithium reagents to add to the C=N bond. clockss.org However, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can circumvent this issue. clockss.org The pivaloylamino group has been shown to be an effective DMG in pyridine systems. For instance, the lithiation of 6-fluoro-2-(pivaloylamino)pyridine with t-BuLi occurs exclusively at the 3-position. clockss.org The choice of the organolithium reagent and reaction conditions can significantly influence the regioselectivity of the metalation. clockss.orgresearchgate.net

Mechanistic Insights into Cyclization Reactions (e.g., Friedländer-Type Condensations)

The Friedländer synthesis is a classic and versatile method for the construction of quinoline (B57606) rings. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org this compound contains the requisite 2-aminoaryl ketone moiety, making it a suitable substrate for Friedländer-type reactions.

Two primary mechanistic pathways are generally considered for the Friedländer synthesis: wikipedia.org

Aldol (B89426) Condensation First: The reaction begins with an aldol condensation between the 2-aminoaryl ketone and the enolate of the coupling partner. The resulting aldol adduct then undergoes cyclization via intramolecular Schiff base formation, followed by dehydration to yield the quinoline. Detailed studies suggest that under both acidic and basic conditions, the initial slow step is the intermolecular aldol condensation, which is followed by a rapid cyclization and dehydration. researchgate.net

Schiff Base Formation First: In this pathway, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the coupling partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

Recent studies have also explored radical-based mechanisms for the Friedländer heteroannulation, utilizing photoredox catalysis with visible light. nih.gov This approach involves single-electron transfer (SET) and energy transfer (EnT) processes to generate reactive radical intermediates. nih.gov

The choice of catalyst (acid, base, or metal) and reaction conditions can influence the operative mechanism and the efficiency of the reaction. wikipedia.orgjk-sci.comorganic-chemistry.org

Kinetic and Thermodynamic Studies of Chemical Transformations

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Understanding these factors is crucial for optimizing the yield of a desired product in reactions where multiple products can be formed.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products. The major product is the most stable one (i.e., the one with the lowest Gibbs free energy). This is referred to as the thermodynamic product. libretexts.orgmasterorganicchemistry.com

In the context of reactions involving pyridine derivatives, kinetic and thermodynamic control can play a significant role. For example, in the metalation of pyridine, the site of deprotonation can be influenced by whether the reaction is under kinetic or thermodynamic control. acs.org Similarly, in cycloaddition reactions like the Diels-Alder reaction, the ratio of endo to exo products can be temperature-dependent, reflecting a shift from kinetic to thermodynamic control. wikipedia.org

Studies on the thermodynamics of pyridine coordination to metal complexes have provided valuable data on the stability of these interactions. nih.gov For instance, linear free energy relationships have been established for the complexation of substituted pyridines to pincer-Pd(II) systems. nih.gov Such studies, along with kinetic investigations, are essential for a comprehensive understanding of the factors that govern the reactivity and selectivity of transformations involving this compound and its analogs. Combined experimental and theoretical studies on the reactions of pyridine have also shed light on the branching fractions of different product channels, providing insights into the underlying potential energy surface. chemrxiv.orgnih.gov

Applications of N 3 Acetylpyridin 2 Yl Pivalamide and Its Derived Scaffolds in Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are arguably the most diverse and significant family of organic molecules used in synthetic chemistry, forming the backbone of countless biologically active compounds. sigmaaldrich.comossila.com N-(3-Acetylpyridin-2-yl)pivalamide and its analogs serve as powerful precursors for the synthesis of complex, often fused, heterocyclic systems. The reactivity of the acetyl group, combined with the directing and electronic influence of the N-pivaloyl group, enables a variety of cyclization strategies.

The acetyl group can participate in condensations with various reagents to form new rings. For instance, related N-2-pyridyl-3-oxobutanamides, which share a similar functional array, have been used to construct dihydropyridine (B1217469) and 4H-pyran derivatives through reactions with arylidenemalononitriles. researchcommons.org Furthermore, the transformation of the acetyl group, for example, into a more reactive enaminone, can pave the way for cyclization into fused pyridopyridone structures. researchcommons.org

Research has shown that 3-acetylpyridine-2(1H)-thiones, accessible from related precursors, can be used to synthesize a number of fused heterocyclic systems, demonstrating the utility of the 3-acetylpyridine (B27631) scaffold. researchgate.net The general strategy involves using the acetyl group as an anchor point for building subsequent rings, leading to polycyclic structures. These methods highlight the potential of this compound to act as a linchpin in the assembly of novel heterocyclic frameworks, such as those based on pyrazolo[3,4-c]-2,7-naphthyridine or other fused pyridine (B92270) systems. researchgate.net The strategic placement of the functional groups allows for sequential reactions, building molecular complexity in a controlled manner.

Table 1: Examples of Heterocyclic Systems Derived from Related Pyridine Building Blocks

Precursor TypeReagent(s)Resulting HeterocycleReference
N-2-Pyridyl-3-oxobutanamideArylidenemalononitrilesDihydropyridines, 4H-Pyrans researchcommons.org
PyridopyridoneBenzoyl isothiocyanatesPyridopyrimidine-2-thiones researchcommons.org
3-Cyanopyridine-2(1H)-thionesMethyllithium3-Acetylpyridine-2(1H)-thiones researchgate.net
2-Chloro-3-cyanopyridineHydrazine, AcetylacetonePyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine researchgate.net

Precursors for Pharmaceutically Relevant Scaffolds and Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org The functional handles on this compound make it an attractive starting material for the synthesis of intermediates and final target molecules with potential therapeutic applications.

The development of new treatments for neurodegenerative diseases, for example, has involved the synthesis of novel heterocyclic compounds based on pyrazolopyridine scaffolds, which have shown neuroprotective potential. nih.gov The core structure of this compound provides a clear synthetic route toward such targets. Similarly, the pyrrolo[2,3-b]pyridine core, found in the anticancer drug Vemurafenib, is another pharmaceutically important scaffold that can be accessed from appropriately functionalized pyridine precursors. google.com

In the field of antibacterial research, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess potent activity against Gram-positive bacteria, including resistant strains. nih.gov The synthesis of these molecules often starts from substituted chloropyridines, highlighting a potential pathway from derivatives of this compound. nih.gov The pivalamide (B147659) group can be hydrolyzed to release the free amine, which can then be elaborated into the oxazolidinone ring, while the acetyl group can be modified or removed as needed. The development of Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors for inflammatory diseases like asthma has also utilized a 6-phenylpyridin-2-yl guanidine (B92328) scaffold, further underscoring the importance of substituted pyridines in drug discovery. mdpi.com

Table 2: Pharmaceutically Relevant Scaffolds from Pyridine Precursors

ScaffoldTherapeutic AreaExample Drug/Compound ClassReference
PyrazolopyridineNeurodegenerative DisordersNeuroprotective Agents nih.gov
Pyrrolo[2,3-b]pyridineOncologyVemurafenib (B-raf inhibitor) google.com
3-(Pyridine-3-yl)-2-oxazolidinoneInfectious DiseasesLinezolid Analogs (Antibacterial) nih.gov
Arylpyridin-2-yl GuanidineInflammatory DiseasesMSK1 Inhibitors (Asthma) mdpi.com

Strategies for Late-Stage Functionalization in Molecular Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule. The pyridine ring is a common target for LSF due to its prevalence in bioactive molecules. rsc.orgnih.gov

While direct LSF on this compound itself is not extensively documented, its structure is amenable to modern synthetic methods. C–H functionalization is a key LSF technique, and significant progress has been made in the selective functionalization of pyridine rings. rsc.orgnih.gov The pivalamide group (–NHCOtBu) on the this compound scaffold can act as a directing group for ortho-C–H activation, potentially enabling the introduction of new functional groups at the C3 position if the acetyl group were not present, or influencing reactivity at other positions. Conversely, the acetyl group itself serves as a classical functional handle that can be modified in late stages through aldol (B89426) reactions, reductions, or conversions to other groups.

A notable strategy involves the late-stage installation of a pyridinium (B92312) functionality onto a complex molecule, such as a macrocyclic peptide, followed by reductive coupling to introduce diverse aryl groups. nih.gov This two-step sequence highlights how a pyridine-containing fragment can be used to diversify complex structures at a late stage, a principle applicable to scaffolds derived from this compound. nih.gov

Development of Novel Reagents and Ligands in Synthetic Methodologies

The development of new reagents and ligands is crucial for advancing synthetic methodologies. The bidentate chelation potential offered by the 2-amino-3-acetylpyridine (B112877) structure makes this compound and its derivatives attractive candidates for ligand design.

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetyl group can coordinate to a metal center, forming a stable six-membered chelate ring. This bidentate N,O-ligation is a common motif in coordination chemistry. By modifying the substituents on the pyridine ring or the acetyl group, the steric and electronic properties of the resulting ligand can be fine-tuned.

For example, related pyridine derivatives have been successfully used to create ligands for catalytically active metal complexes. Ruthenium(II) complexes bearing biphenyl (B1667301) furanyl pyridine ligands have been synthesized and shown to interact with DNA. arabjchem.org In a different context, acyl thiourea (B124793) derivatives containing a dichloropyridin-pivalamide backbone have been synthesized and used to form complexes with copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net These examples demonstrate the capacity of functionalized pivalamide-protected pyridines to serve as platforms for new ligand development, with potential applications in catalysis, materials science, and medicinal inorganic chemistry.

Structure Activity Relationship Sar and Biological Implications from Chemical Modifications Focusing on Chemical Interactions

Design Principles for Pyridine (B92270) and Pivalamide (B147659) Containing Compounds in Chemical Biology

The design of small molecules for chemical biology applications, such as chemical probes, is guided by a set of key principles aimed at optimizing their interaction with biological systems. researchgate.net These principles include ensuring target selectivity, high affinity, cell permeability, and adequate solubility. The structural components of N-(3-Acetylpyridin-2-yl)pivalamide, namely the pyridine ring and the pivalamide group, are chosen to modulate these properties.

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds, engage in π-stacking interactions, and act as a metal-coordinating ligand. Its nitrogen atom can act as a hydrogen bond acceptor, a feature crucial for binding to many biological macromolecules. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in proteins.

The pivalamide group [(CH₃)₃CCONH-], with its bulky tert-butyl moiety, significantly influences the molecule's properties. This group can enhance metabolic stability by sterically hindering enzymatic degradation. researchgate.net The lipophilic nature of the tert-butyl group can also improve membrane permeability, a critical factor for intracellular target engagement. vaia.com The amide linkage itself is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), providing directionality in binding interactions. stereoelectronics.org

The "reverse design" approach, where well-optimized small molecules from medicinal chemistry programs are adapted into chemical probes, is a valuable strategy. nih.gov In this context, a compound like this compound could be envisioned as a starting point for developing probes to investigate specific biological pathways, leveraging the combined properties of its constituent functional groups.

Impact of Substituent Position and Nature on Chemical Reactivity Profiles

The chemical reactivity of the pyridine ring in this compound is significantly influenced by the electronic and steric effects of the acetyl and pivalamide substituents. The position of these groups at C3 and C2, respectively, creates a specific electronic environment that dictates the molecule's susceptibility to various chemical transformations.

The 3-acetyl group is an electron-withdrawing group, which decreases the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. This electronic effect can be crucial in the context of its interaction with biological nucleophiles.

The 2-pivalamido group introduces both electronic and steric effects. The amide group's nitrogen lone pair can donate electron density to the pyridine ring through resonance, partially counteracting the electron-withdrawing effect of the acetyl group. However, the bulky tert-butyl group of the pivalamide moiety introduces significant steric hindrance around the C2 position and the amide nitrogen. This steric bulk can influence the regioselectivity of reactions and restrict the conformational freedom of the molecule. researchgate.net The interplay of these steric and electronic effects is a critical consideration in predicting the reactivity of the molecule and its analogs. researchgate.netvaia.com

The N-acylation of 2-aminopyridines is a common strategy to modify their properties. researchgate.net In the case of this compound, the pivaloyl group modulates the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amino group.

A comparative analysis of the reactivity of related pyridine derivatives can provide insights into the behavior of this compound. For instance, studies on the site-selective acylation of pyridinium (B92312) derivatives demonstrate that the nature of the N-substituent can direct the position of further functionalization. acs.org

Table 1: Comparison of Substituent Effects on Pyridine Reactivity

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Reactivity
3-AcetylC3Electron-withdrawingModerateDeactivates ring towards electrophiles, activates towards nucleophiles.
2-PivalamidoC2Electron-donating (resonance), Electron-withdrawing (inductive)HighSteric hindrance can direct incoming reagents and influence binding. Modulates ring electron density.

Ligand Design for Coordination Chemistry Studies (e.g., Interactions with Peroxovanadium(V) Complexes)

The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand for coordination chemistry studies. The pyridine nitrogen, the acetyl oxygen, and the amide oxygen and nitrogen atoms can all potentially bind to a metal center. capes.gov.br The specific coordination mode will be influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. nih.gov

While no specific studies on the interaction of this compound with peroxovanadium(V) complexes were identified, the coordination chemistry of related 2-aminopyridine (B139424) and N-acylaminopyridine ligands provides valuable insights. researchgate.netnih.gov 2-Aminopyridine derivatives are known to act as versatile ligands, forming complexes with a wide range of transition metals. researchgate.netnih.gov The N-acylation of 2-aminopyridines can modify their coordination behavior, with the amide group offering additional coordination sites. capes.gov.br

The coordination of this compound to a metal center could occur in several ways:

Monodentate coordination: Through the pyridine nitrogen, which is a common coordination mode for pyridine-based ligands. wikipedia.org

Bidentate coordination: Involving the pyridine nitrogen and the acetyl oxygen, forming a five-membered chelate ring. Alternatively, coordination could involve the pyridine nitrogen and the amide oxygen.

Bridging coordination: The ligand could bridge two metal centers, for example, through the pyridine nitrogen and the acetyl oxygen.

The steric bulk of the pivalamide group would likely play a significant role in determining the geometry and stability of the resulting metal complexes. nih.govnsf.gov In the context of peroxovanadium(V) complexes, the ligand could potentially coordinate to the vanadium center and influence its reactivity and stability. The acetyl and pivalamide groups could modulate the electronic properties of the vanadium center, which is crucial for its catalytic activity in oxidation reactions.

Table 2: Potential Coordination Modes of this compound

Coordination ModePotential Donor AtomsChelate Ring Size
MonodentatePyridine NitrogenN/A
BidentatePyridine Nitrogen, Acetyl Oxygen5-membered
BidentatePyridine Nitrogen, Amide Oxygen6-membered
TridentatePyridine Nitrogen, Acetyl Oxygen, Amide Oxygen5- and 6-membered fused rings

Modulation of Molecular Interactions through Structural Variations

The molecular interactions of this compound with its biological or chemical environment can be systematically modulated through structural variations. These modifications can fine-tune the molecule's properties to enhance its desired activity or to probe the nature of its interactions.

Modifications of the Acetyl Group:

Varying the alkyl chain: Replacing the methyl group of the acetyl moiety with larger alkyl groups could enhance lipophilicity and introduce steric bulk, potentially leading to altered binding affinity or selectivity.

Introducing electron-withdrawing or -donating groups: Replacing the methyl group with, for example, a trifluoromethyl group (electron-withdrawing) or a methoxy (B1213986) group (electron-donating) would alter the electronic properties of the carbonyl oxygen, affecting its hydrogen bonding capabilities.

Modifications of the Pivalamide Group:

Altering the acyl group: Replacing the pivaloyl group with other acyl groups (e.g., acetyl, benzoyl) would systematically vary the steric and electronic properties of the amide. researchgate.net A smaller acyl group would reduce steric hindrance, potentially allowing for different binding conformations.

Substitution on the tert-butyl group: While synthetically challenging, substitution on the tert-butyl group could be used to introduce additional functional groups for probing interactions or for attaching reporter tags.

Modifications of the Pyridine Ring:

Substitution at other positions: Introducing substituents at the C4, C5, or C6 positions of the pyridine ring would modulate its electronic properties and introduce additional points of interaction. For example, an electron-donating group at C4 could increase the basicity of the pyridine nitrogen.

These structural modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design analogs with improved properties. The goal is to understand how subtle changes in the molecular architecture translate into significant differences in molecular interactions and, consequently, biological or chemical function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Acetylpyridin-2-yl)pivalamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acylation of 3-acetylpyridin-2-amine using pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . Key factors include:

  • Temperature : Room temperature to 50°C to balance reactivity and side reactions.
  • Solvent : Dichloromethane or THF for solubility and inertness.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
    • Data Table :
Starting MaterialReagent/ConditionYield (%)Purity (HPLC)
3-Acetylpyridin-2-aminePivaloyl chloride, Et₃N, DCM65–75≥95%

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm acetyl (δ ~2.5 ppm, singlet) and pivalamide (δ ~1.2 ppm, 9H) groups. Aromatic protons appear between δ 7.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z: 263.3).
  • X-ray Crystallography : SHELX programs refine crystal structures; space group and bond lengths confirm steric effects of the pivalamide group .

Advanced Research Questions

Q. How do steric and electronic effects of the pivalamide group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Steric Hindrance : The bulky tert-butyl group directs electrophilic substitution to the pyridine ring’s 4- or 5-positions. Example: Suzuki coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
  • Electronic Effects : Electron-withdrawing acetyl and pivalamide groups reduce electron density, favoring nucleophilic aromatic substitution at the 6-position.
    • Data Contradiction : Some studies report lower yields for 6-substitution due to competing side reactions. Resolution involves optimizing catalyst loading (1–5 mol%) and using additives like Cs₂CO₃ .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to the enzyme’s hydrophobic pocket via the pivalamide group.
  • In Vitro Assays : Liver microsomal assays quantify metabolite formation (LC-MS/MS) and IC₅₀ values for inhibition .
    • Key Finding : The acetyl group enhances binding affinity (Kd ~2.5 μM) compared to methyl analogs, but metabolic stability is reduced due to oxidative deacetylation .

Q. How can computational methods resolve discrepancies in reported solubility and stability profiles?

  • Methodology :

  • DFT Calculations : Predict logP (2.1) and pKa (3.8 for pyridine nitrogen) using Gaussian08.
  • Solubility Testing : Phase-solubility diagrams in buffer systems (pH 1.2–7.4) identify precipitation thresholds.
    • Contradiction : Literature reports vary on aqueous solubility (0.1–1.2 mg/mL). Molecular dynamics simulations suggest aggregation at pH >6, validated experimentally via DLS .

Methodological Best Practices

  • Synthetic Optimization : Use high-throughput screening (HTS) to test bases (e.g., DBU vs. Et₃N) and solvents (DMF vs. DCM) for improved yields .
  • Crystallography : Employ SHELXL for twinned data refinement; hydrogen bonding between pivalamide and acetyl groups stabilizes crystal packing .
  • Biological Assays : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate purity (>98%) via chiral HPLC to avoid false activity readings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetylpyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetylpyridin-2-yl)pivalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.